2-(n-Propylthio)benzoyl chloride
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Overview
Description
2-(n-Propylthio)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a propylthio group and a carbonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-nitrobenzoic acid and n-propyl mercaptan.
Reaction Steps: The nitro group in 2-nitrobenzoic acid is reduced to an amino group, followed by diazotization and replacement with a propylthio group to form 2-(n-propylthio)benzoic acid. The carboxylic acid group is then converted to a chloride using thionyl chloride (SOCl₂) to yield this compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the benzoyl chloride to benzyl alcohol or other reduced derivatives.
Substitution: The chlorine atom in the benzoyl chloride can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alcohols, amines, and water are used in substitution reactions.
Major Products Formed:
Oxidation Products: 2-(n-Propylthio)benzoic acid, esters.
Reduction Products: Benzyl alcohol, other reduced derivatives.
Substitution Products: Various substituted benzoyl chlorides.
Scientific Research Applications
2-(n-Propylthio)benzoyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(n-Propylthio)benzoyl chloride exerts its effects involves its reactivity with biological molecules. The compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
2-(n-Propylthio)nicotinic acid: Similar structure but with a pyridine ring instead of benzene.
2-(n-Propylthio)benzoic acid: Similar to the benzoyl chloride but without the chlorine atom.
Uniqueness: 2-(n-Propylthio)benzoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-propylsulfanylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIOLFICWWHGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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